

2-Amino-3-chloro-6-methoxypyridine CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Amino-3-chloro-6-methoxypyridine

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An In-Depth Technical Guide to 3-Amino-2-chloro-6-methoxypyridine

A Note on Nomenclature: This guide focuses on the chemical compound 3-Amino-2-chloro-6-methoxypyridine. While the initial query specified "**2-Amino-3-chloro-6-methoxypyridine**," publicly available scientific and commercial data predominantly refer to the isomeric form, 3-Amino-2-chloro-6-methoxypyridine. This document will therefore detail the properties, synthesis, and applications of this well-documented and commercially available isomer.

Core Compound Identification

CAS Number: 34392-85-3[1][2][3]

Molecular Formula: C₆H₇ClN₂O[1][2][3]

IUPAC Name: 2-chloro-6-methoxy-pyridin-3-amine

This substituted pyridine is a key building block in medicinal and agrochemical research.[1] Its unique structure, featuring an amino group, a chloro substituent, and a methoxy group on a pyridine ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and specialized agricultural chemicals.[1]

Physicochemical and Structural Properties

The physical and chemical properties of 3-Amino-2-chloro-6-methoxypyridine are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	158.59 g/mol	[1] [2] [3]
Appearance	White to light yellow solid	[1]
Melting Point	46-50 °C	[1] [2]
Purity	≥ 98% (GC)	[1]
EC Number	251-989-2	[2]
MDL Number	MFCD09258809	[1] [2]
PubChem ID	118674	[1]
Storage Conditions	Store at 0-8 °C	[1]

Molecular Structure Diagram

The following diagram illustrates the molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Caption: Molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step processes. A plausible and efficient synthetic route to 3-Amino-2-chloro-6-methoxypyridine can be conceptualized from commercially available starting materials, such as 2,6-dichloropyridine. The following protocol outlines a potential synthetic pathway, with explanations for each step to provide a deeper understanding of the reaction mechanisms.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for 3-Amino-2-chloro-6-methoxypyridine.

Detailed Experimental Protocol

Step 1: Nitration of 2,6-Dichloropyridine

- Reaction: 2,6-Dichloropyridine is nitrated to yield 2,6-dichloro-3-nitropyridine.[4]
- Protocol:
 - To a stirred mixture of concentrated sulfuric acid and nitric acid, slowly add 2,6-dichloropyridine while maintaining a low temperature.
 - After the addition is complete, the reaction mixture is carefully warmed and stirred until the reaction is complete (monitored by TLC or GC).
 - The mixture is then poured onto ice, and the precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration.[4]
- Causality: The strong electron-withdrawing effect of the two chlorine atoms deactivates the pyridine ring, requiring harsh nitrating conditions. The nitration occurs at the 3-position due to the directing effects of the ring nitrogen and the chlorine atoms.

Step 2: Selective Ammonolysis

- Reaction: 2,6-Dichloro-3-nitropyridine undergoes selective ammonolysis to form 2-amino-6-chloro-3-nitropyridine.[4][5]
- Protocol:
 - 2,6-Dichloro-3-nitropyridine is dissolved in methanol.

- An aqueous solution of ammonia is added, and the reaction is stirred at a slightly elevated temperature (e.g., 35-40 °C).[4][5]
- Upon completion, the product is isolated by filtration.[4][5]
- Causality: The chlorine at the 2-position is more susceptible to nucleophilic substitution by ammonia than the chlorine at the 6-position, influenced by the electronic effects of the adjacent nitro group.

Step 3: Methoxylation

- Reaction: The remaining chlorine atom in 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy group to give 2-amino-6-methoxy-3-nitropyridine.[4]
- Protocol:
 - The 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol.[4]
 - The reaction is typically carried out at room temperature or with gentle heating.[4]
 - After the reaction is complete, the mixture is quenched with water, and the product is collected by filtration.[4]
- Causality: The chlorine at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the ring nitrogen. Sodium methoxide is a strong nucleophile that readily displaces the chloride.

Step 4: Reduction of the Nitro Group

- Reaction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced to an amino group, yielding the final product, 3-amino-2-chloro-6-methoxypyridine.
- Protocol:
 - The nitro compound is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.
 - A reducing agent, such as stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), is added.[4]

- The reaction mixture is heated to facilitate the reduction.[\[4\]](#)
- After completion, the product is isolated by filtration or extraction following basification.[\[4\]](#)
- Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines in an acidic medium.

Applications in Research and Development

3-Amino-2-chloro-6-methoxypyridine is a valuable building block in several areas of chemical research, primarily in the pharmaceutical and agrochemical industries.[\[1\]](#)

Pharmaceutical Development

The unique arrangement of functional groups on the pyridine ring makes this compound a key intermediate in the synthesis of various pharmaceuticals.[\[1\]](#) It is particularly useful in the development of:

- Anti-inflammatory Agents: The aminopyridine scaffold can be elaborated to create compounds that modulate inflammatory pathways.[\[1\]](#)
- Anti-cancer Agents: This intermediate is used in the synthesis of novel compounds targeting various mechanisms involved in cancer progression.[\[1\]](#)
- Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and this compound provides a versatile starting point for the synthesis of such molecules.

The chloro and methoxy groups can play significant roles in drug-receptor interactions and in modulating the physicochemical properties of the final drug molecule.[\[6\]](#)[\[7\]](#)

Agrochemical Research

In the agrochemical sector, 3-Amino-2-chloro-6-methoxypyridine is used in the formulation of:

- Herbicides and Pesticides: The biological activity of the pyridine core can be harnessed to develop effective and selective crop protection agents.[\[1\]](#)

Safety and Handling

Appropriate safety precautions must be taken when handling 3-Amino-2-chloro-6-methoxypyridine.

- Hazard Classifications: It is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[2]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
 - Handle in a well-ventilated area or in a chemical fume hood.[8][9]
 - Avoid breathing dust and contact with skin and eyes.[8][9]
 - Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly closed container in a cool, dry place at the recommended temperature of 0-8 °C.[1]

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